molecular formula C11H9Br2NO B14199901 Oxazole, 4-(bromomethyl)-2-(4-bromophenyl)-5-methyl- CAS No. 832076-84-3

Oxazole, 4-(bromomethyl)-2-(4-bromophenyl)-5-methyl-

Cat. No.: B14199901
CAS No.: 832076-84-3
M. Wt: 331.00 g/mol
InChI Key: HDZMKDIQTLSGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 4-(bromomethyl)-2-(4-bromophenyl)-5-methyl- is a heterocyclic organic compound that contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4-(bromomethyl)-2-(4-bromophenyl)-5-methyl- typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Bromination of the Phenyl Ring: The bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxazole, 4-(bromomethyl)-2-(4-bromophenyl)-5-methyl- can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide under appropriate conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Oxazole, 4-(bromomethyl)-2-(4-bromophenyl)-5-methyl- has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of Oxazole, 4-(bromomethyl)-2-(4-bromophenyl)-5-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Oxazole, 4-methyl-2-phenyl-5-methyl-: Lacks the bromomethyl and bromophenyl groups, resulting in different reactivity and applications.

    Oxazole, 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.

    Thiazole, 4-(bromomethyl)-2-(4-bromophenyl)-5-methyl-: Contains a sulfur atom instead of oxygen in the ring, resulting in different electronic properties and reactivity.

Uniqueness

Oxazole, 4-(bromomethyl)-2-(4-bromophenyl)-5-methyl- is unique due to the presence of both bromomethyl and bromophenyl groups, which confer specific reactivity and potential for diverse applications. The combination of these functional groups with the oxazole ring makes it a versatile compound in various fields of research.

Properties

IUPAC Name

4-(bromomethyl)-2-(4-bromophenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZMKDIQTLSGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478823
Record name Oxazole, 4-(bromomethyl)-2-(4-bromophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832076-84-3
Record name Oxazole, 4-(bromomethyl)-2-(4-bromophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.